molecular formula C12H12N2O2 B3396024 4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide CAS No. 91446-43-4

4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide

Cat. No.: B3396024
CAS No.: 91446-43-4
M. Wt: 216.24 g/mol
InChI Key: PZQQPQTYRCAABP-UHFFFAOYSA-N
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Description

4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide is a chemical compound known for its unique structure and properties It belongs to the class of pyridine N-oxides, which are characterized by the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 4-[2-(4-pyridinyl)ethyl]pyridine using hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts such as manganese dioxide or chromium trioxide can further enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher-order pyridine N-oxides.

    Reduction: Corresponding pyridine derivatives.

    Substitution: Various substituted pyridine N-oxides depending on the reagents used.

Scientific Research Applications

4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular metabolism. Additionally, the compound can bind to specific receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylpyridine 1-oxide
  • 4-Methylpyridine 1-oxide
  • 4-Chloropyridine 1-oxide

Uniqueness

4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide stands out due to its unique ethyl linkage and the presence of two N-oxide groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridine N-oxides. Its dual N-oxide groups enhance its ability to participate in redox reactions and interact with a broader range of molecular targets.

Properties

IUPAC Name

1-oxido-4-[2-(1-oxidopyridin-1-ium-4-yl)ethyl]pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQQPQTYRCAABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1CCC2=CC=[N+](C=C2)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341400
Record name 4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-43-4
Record name NSC370845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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